1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Description
Properties
IUPAC Name |
1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h8,11-13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSIESKTXJNZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1O)(CNC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization and reduction steps to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Ethyl/Methyl Groups: Provide a balance between lipophilicity (logP ~1.5–2.0 estimated) and solubility, favoring membrane permeability in drug design . Aromatic Substituents: Phenyl or benzyl groups enhance π-π interactions and crystallinity but may reduce aqueous solubility .
Key Observations:
Key Observations:
- Synthetic Routes: 1-Ethyl-5-methyl derivatives are typically synthesized via alkylation of the parent bicyclic scaffold, as seen in analogous protocols for 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one .
- Crystallinity : Hydroxyl-containing derivatives often form stable crystals via O–H···N/O interactions, while tetraones exhibit layered packing due to imide stacking .
Biological Activity
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (CAS Number: 930395-83-8) is a bicyclic compound that has garnered attention for its unique structural characteristics and potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a bicyclic structure with nitrogen atoms integrated into the framework, which contributes to its rigidity and distinctive chemical properties. The molecular formula is with a molecular weight of approximately 184.28 g/mol .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Mannich Condensation : A common method involving the reaction of piperidones with formaldehyde and primary amines under controlled conditions .
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield ketones or carboxylic acids and can be reduced to form alcohols or amines .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity . A study highlighted the potential of bicyclic compounds in cancer therapy, noting their ability to inhibit tumor growth through various mechanisms .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties . Studies have shown that certain derivatives possess activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents .
The biological effects of this compound are primarily attributed to its interaction with biological targets:
- Enzyme Modulation : The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity.
- Receptor Binding : The compound may interact with cellular receptors, modulating signaling pathways critical for cell proliferation and survival .
Study on Na+ Current Blocking Activity
A notable study examined the metabolites of syn-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate hydrochloride, which demonstrated Na+ current blocking activity in guinea pig ventricular myocytes. The results indicated that while some metabolites showed lower inhibitory activities than the parent compound, they still contributed valuable insights into the pharmacological profile of related bicyclic compounds .
Comparative Analysis with Similar Compounds
A comparison between this compound and similar compounds reveals distinct differences in biological activity due to variations in substitution patterns:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Structure | Anticancer, Antimicrobial |
| 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan | Structure | Lower activity compared to the parent compound |
| 3,7-Diacetyl-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan | Structure | Enhanced solubility and modified chemical properties |
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including Michael additions, cyclization, and functional group modifications. For example:
- Key Reagents : α,β-unsaturated carbonyl compounds, methyl/ethyl esters, and oxidizing agents like nitroxyl radicals (e.g., 9-azabicyclo[3.3.1]nonane N-oxyl) .
- Reaction Conditions : Controlled temperatures (20–60°C), inert atmospheres (N₂/Ar), and polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
- Yield Optimization : Adjusting stoichiometry of benzyl or ethyl substituents and using catalytic bases (e.g., K₂CO₃) improves cyclization efficiency.
Q. How should researchers handle safety and stability concerns during experimental work?
Methodological Answer:
- Safety Protocols : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods due to potential toxicity of intermediates .
- Stability : Store the compound in airtight containers at 2–8°C to prevent hygroscopic degradation or oxidation of the hydroxyl group .
- Waste Disposal : Segregate organic waste containing bicyclic amines and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How does stereochemistry at the C9 hydroxyl group affect biological activity, and what analytical methods validate its configuration?
Methodological Answer:
- Stereochemical Impact : The endo/exo configuration at C9 influences receptor binding. For example, endo-C9-OH analogs show higher affinity for nicotinic acetylcholine receptors (nAChRs) .
- Validation Techniques :
- X-ray Crystallography : Resolves absolute configuration (e.g., syn-3-(4-Chlorobenzyl) analog in ).
- NMR Spectroscopy : Coupling constants (J-values) between H9 and adjacent protons distinguish endo vs. exo isomers .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Source Identification : Variability often arises from differences in assay conditions (e.g., cell lines, buffer pH) or compound purity.
- Mitigation Steps :
- Standardized Assays : Use common reference compounds (e.g., epibatidine for nAChRs) to calibrate results .
- Purity Validation : Employ HPLC-MS (>98% purity) and quantify residual solvents (e.g., DMF) that may interfere with assays .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., 3-Phenyl-9-isopropyl derivatives in ) to identify substituent-driven trends.
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict interactions between the bicyclic core and receptor pockets (e.g., nAChR ligand-binding domain) .
- QSAR Models : Correlate substituent properties (e.g., logP, Hammett σ) with activity. For instance, electron-withdrawing groups on the ethyl chain improve α7 selectivity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives .
Q. What are the challenges in achieving aqueous solubility, and how can formulation strategies address them?
Methodological Answer:
- Solubility Limitations : The compound’s logP (~2.5) and rigid bicyclic structure reduce water solubility .
- Formulation Solutions :
- Prodrug Design : Introduce phosphate esters at the C9-OH to enhance solubility (e.g., 9-Benzyl analogs in ).
- Nanocarriers : Encapsulate in PEGylated liposomes or cyclodextrins to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
